molecular formula C7H8BF3KNO B13458307 Potassium trifluoro(6-methoxy-2-methylpyridin-3-yl)borate

Potassium trifluoro(6-methoxy-2-methylpyridin-3-yl)borate

Cat. No.: B13458307
M. Wt: 229.05 g/mol
InChI Key: YFJFALVJHNTYAL-UHFFFAOYSA-N
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Description

Potassium trifluoro(6-methoxy-2-methylpyridin-3-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of the trifluoroborate group in this compound makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(6-methoxy-2-methylpyridin-3-yl)boranuide typically involves the reaction of 6-methoxy-2-methylpyridine with a boron reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(6-methoxy-2-methylpyridin-3-yl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, borane derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

Potassium trifluoro(6-methoxy-2-methylpyridin-3-yl)boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(6-methoxy-2-methylpyridin-3-yl)boranuide involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, during the transmetalation step of the Suzuki–Miyaura coupling. This process facilitates the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(6-methoxy-2-methylpyridin-3-yl)boranuide is unique due to the presence of the methoxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H8BF3KNO

Molecular Weight

229.05 g/mol

IUPAC Name

potassium;trifluoro-(6-methoxy-2-methylpyridin-3-yl)boranuide

InChI

InChI=1S/C7H8BF3NO.K/c1-5-6(8(9,10)11)3-4-7(12-5)13-2;/h3-4H,1-2H3;/q-1;+1

InChI Key

YFJFALVJHNTYAL-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(N=C(C=C1)OC)C)(F)(F)F.[K+]

Origin of Product

United States

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